Pyrrolomycin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

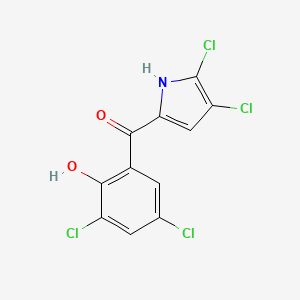

Pyrrolomycin C is a member of the pyrrolomycin family, which are natural antibiotics produced by various Streptomyces species . These compounds are known for their potent antimicrobial properties, particularly against Gram-positive bacteria . This compound is characterized by its unique structure, which includes a pyrrole ring connected to a benzene ring via a carbonyl group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrrolomycin C can be synthesized through a series of chemical reactions involving halogenation and cyclization processes . The synthetic route typically starts with the halogenation of a benzene derivative, followed by the formation of the pyrrole ring through cyclization reactions .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species . The bacteria are cultured in a nutrient-rich medium, and the compound is extracted and purified from the fermentation broth . Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial for maximizing yield .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrrolomycin C undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation reactions can introduce additional halogen atoms to the pyrrole or benzene rings using reagents like chlorine or bromine.

Major Products: The major products formed from these reactions include various halogenated derivatives of this compound, which may exhibit different biological activities .

Applications De Recherche Scientifique

Antibacterial Properties

Mechanism of Action

Pyrrolomycin C exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its mechanism involves acting as a membrane-depolarizing agent, disrupting the proton gradient across bacterial membranes, which leads to uncoupling oxidative phosphorylation. This action is significantly more effective than conventional protonophores like carbonyl cyanide m-chlorophenylhydrazone (CCCP) .

Antibacterial Efficacy

The minimal inhibitory concentrations (MICs) of this compound against various bacterial strains have been documented:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Streptococcus pneumoniae | 0.05 |

| Escherichia coli | 25 |

| Mycobacterium tuberculosis | 50 |

These results indicate that this compound is significantly more effective against Gram-positive bacteria compared to Gram-negative bacteria .

Case Study: Resistance Mechanisms

A study involving Escherichia coli Δ tolC mutants revealed that mutations in specific genes contributed to resistance against this compound. Whole-genome sequencing identified mutations in the slyA and ompA genes, which are associated with membrane permeability and drug resistance .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. Studies show that while it possesses high cytotoxicity, modifications such as nitro substitutions can enhance its selectivity for cancer cells while reducing toxicity to normal cells.

Antitumor Activity

In vitro studies demonstrated that new synthetic derivatives of this compound exhibited improved activity against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with reduced toxicity towards normal epithelial cells . This suggests that chemical modifications can enhance the therapeutic index of this compound.

Anthelmintic Activity

This compound has also shown potential as an anthelmintic agent. A crude extract containing this compound was tested against nematodes such as Caenorhabditis elegans and Haemonchus contortus. The results indicated that while this compound alone had limited efficacy, it contributed to the overall activity of complex extracts .

Summary of Findings

The diverse applications of this compound are summarized below:

| Application | Findings |

|---|---|

| Antibacterial | Effective against Gram-positive bacteria; disrupts proton gradients; resistant mechanisms identified. |

| Anticancer | New derivatives show enhanced selectivity and reduced toxicity; effective against colon and breast cancer cell lines. |

| Anthelmintic | Limited efficacy alone; contributes to activity in complex extracts against nematodes. |

Mécanisme D'action

Pyrrolomycin C exerts its antimicrobial effects by depolarizing bacterial cell membranes . It acts as a protonophore, disrupting the proton gradient across the membrane and uncoupling oxidative phosphorylation . This leads to the collapse of the membrane potential and ultimately results in bacterial cell death . The compound targets the bacterial cell membrane, making it effective against a broad range of bacterial species .

Comparaison Avec Des Composés Similaires

Pyrrolomycin D: Similar to pyrrolomycin C but with an additional chlorine atom, making it more potent against Gram-positive bacteria.

Pyoluteorin: Another halogenated antibiotic produced by Pseudomonas species, but with a different structure and mechanism of action.

Pentabromopseudilin: A brominated antibiotic with similar antimicrobial properties but different chemical structure.

Uniqueness: this compound is unique due to its specific structure, which includes a pyrrole ring connected to a benzene ring via a carbonyl group . This structure is responsible for its potent antimicrobial activity and its ability to disrupt bacterial cell membranes .

Propriétés

Numéro CAS |

81910-06-7 |

|---|---|

Formule moléculaire |

C11H5Cl4NO2 |

Poids moléculaire |

325 g/mol |

Nom IUPAC |

(3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone |

InChI |

InChI=1S/C11H5Cl4NO2/c12-4-1-5(9(17)6(13)2-4)10(18)8-3-7(14)11(15)16-8/h1-3,16-17H |

Clé InChI |

WEZZHODHNYWVJY-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl |

SMILES canonique |

C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl |

Synonymes |

pyrrolomycin C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.